Rubixanthin
Overview
Description
Synthesis Analysis
Rubixanthin is a carotenoid that can be found in the chloroplasts of plants. It has a chemical structure containing a hydroxyl group and an oxygenated carbon-carbon double bond. Rubixanthin is synthesized from geranylgeranyl diphosphate .Molecular Structure Analysis
Rubixanthin has a molecular formula of C40H56O . It is a monohydroxy derivative of γ-carotene and β-carotene, with the hydroxyl group at C-3 of the β-ring . The molecular structure of Rubixanthin is characterized by a system of conjugated double bonds, which is responsible for its red-orange color .Physical And Chemical Properties Analysis
Rubixanthin has a molar mass of 552.85 g/mol . It appears as red-orange crystals . The melting point of Rubixanthin is 160 °C .Scientific Research Applications
Taxonomic Significance : Rubixanthin has been observed in various plant species, such as Rosa spp., Cuscuta salina, C. subinclusa, and Gazania rigens. It was initially believed to be restricted to certain plants, but further research showed its presence in a wider range of species, indicating its taxonomic significance (Valadon & Mummery, 1968).
Carotenoids of Higher Plants : Further chemical and spectroscopic data supported the structural identification of rubixanthin and its relation to other carotenoids like gazaniaxanthin (Arpin & Liaaen-Jensen, 1969).
Application in Food Technology : Rubixanthin has been identified as a major component in Rosa mosqueta hips, suggesting its potential application as a natural colorant and provitamin A source in food technology (Hornero-Méndez & Mínguez-Mosquera, 2000).
Alternative Pathways in Zeaxanthin Biosynthesis : In studies with Flavobacterium R1519, rubixanthin was found to play a role in the biosynthesis of zeaxanthin, highlighting its importance in the metabolic pathways of carotenoids (McDermott et al., 1974).
Stability in Encapsulation : The stability of rubixanthin, along with other carotenoids, has been studied in different encapsulation matrices, providing insights into its preservation for various applications (Robert et al., 2003).
Bioaccessibility and Antioxidant Activity : Research indicates that rubixanthin's bioaccessibility and antioxidant activities are influenced by its structural characteristics, specifically the hydroxylation and cyclization of its terminal end groups (Solyom et al., 2014).
Impact on Bacterial Systems : Studies have explored how certain compounds influence the synthesis of rubixanthin in bacterial systems like Staphylococcus aureus, demonstrating its relevance in microbial physiology (Joyce & White, 1971).
Identification in Various Species : Rubixanthin has been identified and characterized in various species, including fungi and Echinodermata, expanding our understanding of its distribution in nature (Jensen, 1965; Czeczuga, 2004).
Safety And Hazards
properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTRFGSPYXCGMR-AXXBKCDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rubixanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Rubixanthin | |
CAS RN |
3763-55-1 | |
Record name | Rubixanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3763-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 75135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003763551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUBIXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PWJ89032Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rubixanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 °C | |
Record name | Rubixanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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